(3alpha,5alpha)-Cholestan-3-amine

SHIP1 inhibition aminosteroid stereochemistry phosphatase assay

(3alpha,5alpha)-Cholestan-3-amine (CAS 2206‑20‑4), commonly referred to as 3α‑aminocholestane (3AC), is a cell‑permeable aminosteroid that acts as a selective inhibitor of SH2 domain‑containing inositol‑5′‑phosphatase 1 (SHIP1). SHIP1 is a key negative regulator of PI3K/AKT signaling in hematopoietic cells and microglia, making its pharmacological modulation a validated strategy for probing immune cell function, hematologic malignancies, and neuroinflammation.

Molecular Formula C27H49N
Molecular Weight 387.7 g/mol
CAS No. 2206-20-4
Cat. No. B1664590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3alpha,5alpha)-Cholestan-3-amine
CAS2206-20-4
Synonyms3alpha-aminocholestane
Molecular FormulaC27H49N
Molecular Weight387.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
InChIInChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyRJNGJYWAIUJHOJ-DSHIFKSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(3alpha,5alpha)-Cholestan-3-amine (3AC) – A Steroidal SHIP1-Selective Inhibitor for Immuno-Oncology and Hematopoiesis Research


(3alpha,5alpha)-Cholestan-3-amine (CAS 2206‑20‑4), commonly referred to as 3α‑aminocholestane (3AC), is a cell‑permeable aminosteroid that acts as a selective inhibitor of SH2 domain‑containing inositol‑5′‑phosphatase 1 (SHIP1) [1]. SHIP1 is a key negative regulator of PI3K/AKT signaling in hematopoietic cells and microglia, making its pharmacological modulation a validated strategy for probing immune cell function, hematologic malignancies, and neuroinflammation [2]. 3AC has been widely adopted as a chemical probe due to its well‑characterized selectivity profile and extensive in‑vivo validation.

Why (3alpha,5alpha)-Cholestan-3-amine Cannot Be Replaced by Generic Aminosteroid Analogs


The biological activity of aminosteroid SHIP1 inhibitors is exquisitely sensitive to stereochemistry at the C‑3 position, with the 3α‑epimer (3AC) exhibiting substantially greater SHIP1 inhibitory potency than the corresponding 3β‑aminocholestane [1]. Moreover, even structurally related SHIP‑targeting molecules such as the water‑soluble pan‑SHIP1/2 inhibitor K118 or the SHIP2‑selective agent AS1938909 display fundamentally different paralog selectivity, cellular pharmacodynamics, and in‑vivo phenotypes compared to 3AC [2]. Consequently, substituting (3alpha,5alpha)-cholestan‑3‑amine with a generic “cholestan‑3‑amine” or an alternative SHIP modulator introduces uncontrolled variables that can irreproducibly alter PI(3,4,5)P₃ homeostasis, AKT phosphorylation, and downstream immune effector functions, undermining experimental reproducibility in both academic and industrial settings.

Quantitative Differentiation of (3alpha,5alpha)-Cholestan-3-amine Against Closest Comparators


SHIP1 Inhibitory Potency Compared to the 3β‑Epimer: Stereochemical Specificity Defines Activity

The 3α‑epimer (3AC) is the pharmacologically active diastereomer. In a direct comparison, 3α‑aminocholestane inhibited SHIP1 with an IC₅₀ of ~2.5 µM in a malachite‑green phosphatase assay using recombinant human SHIP1, whereas the 3β‑epimer was demonstrably less active, with the parent mixture NSC23922 (a combination of 3α‑ and 3β‑aminocholestane) serving as the early‑stage screening hit [1]. The isolated 3β‑aminocholestane showed no measurable SHIP1 inhibition at comparable concentrations, confirming that the 3α stereochemistry is essential for target engagement [2].

SHIP1 inhibition aminosteroid stereochemistry phosphatase assay

Paralog Selectivity: 3AC Discriminates SHIP1 Over SHIP2 and PTEN, Unlike Pan‑SHIP Inhibitors

3AC exhibits stringent paralog selectivity. In a phosphate‑release assay, 3AC inhibited SHIP1‑catalyzed PI(3,4,5)P₃ dephosphorylation with an IC₅₀ of ~2.5–10 µM, while SHIP2 and PTEN were not inhibited at concentrations exceeding 1 mM, representing >100‑fold selectivity . In contrast, the pan‑SHIP1/2 inhibitor K118 inhibits both paralogs at low micromolar concentrations, and the SHIP2‑selective inhibitor AS1938909 displays an inverse selectivity profile (SHIP2 IC₅₀ = 0.57 µM; SHIP1 IC₅₀ = 21 µM) [1]. This makes 3AC the only commercially available aminosteroid that cleanly isolates SHIP1‑dependent signaling.

phosphatase selectivity SHIP2 PTEN PI(3,4,5)P₃

Differential Cytotoxicity in SHIP1‑Expressing vs. SHIP1‑Negative Leukemia Cells

3AC selectively reduces viability of SHIP1‑expressing leukemia cells. Treatment of the SHIP1‑positive human acute myelogenous leukemia line KG‑1 with 3AC resulted in an IC₅₀ of 11.5 µM for growth inhibition, whereas the SHIP1‑negative chronic myelogenous leukemia line K562 and osteosarcoma line MG63 were unaffected at the same concentrations [1]. This cell‑line‑dependent cytotoxicity is not replicated by SHIP2‑selective inhibitors (e.g., AS1938909 does not impair KG‑1 viability [2]), reinforcing that the anti‑leukemic effect is specifically mediated through SHIP1 inhibition.

hematologic malignancy SHIP1-dependent cytotoxicity KG-1 K562

In‑Vivo Myeloid Immunoregulatory Cell Expansion and Graft‑versus‑Host Disease Modulation

Daily intraperitoneal administration of 3AC (2.292 µmol/mouse) for 7 days in mice significantly expanded Mac‑1⁺Gr‑1⁺ myeloid immunoregulatory cells (5.55‑fold in spleen; 11.53‑fold in lymph nodes) and increased peripheral blood granulocyte numbers 4–5‑fold over vehicle‑treated controls [1]. In a mixed lymphocyte reaction assay, splenocytes from 3AC‑treated mice exhibited a ≥95% reduction in allogeneic T‑cell priming capacity [1]. These immunomodulatory effects are SHIP1‑specific; SHIP2‑selective inhibitor AS1938909 does not induce comparable myeloid expansion [2], and the pan‑SHIP1/2 inhibitor K118 produces a distinct metabolic phenotype (reduced body mass in diet‑induced obese mice) rather than myelopoietic enhancement [3].

myeloid immunoregulatory cells GVHD in‑vivo pharmacology granulopoiesis

Accelerated Hematopoietic Recovery After Myelosuppression: A SHIP1‑Dependent Phenotype

In sub‑lethally irradiated mice (550 Rads), 3AC treatment (2.292 µmol/day, i.p., 7 days) significantly accelerated the recovery of red blood cells, neutrophils, and platelets compared to vehicle‑treated irradiated controls [1]. This hematopoietic rescue effect is mechanistically linked to SHIP1 inhibition in hematopoietic stem and progenitor cells, and is not observed with SHIP2‑selective inhibitors [2]. The pan‑SHIP1/2 inhibitor K118, while demonstrating metabolic benefits, has not been reported to enhance hematopoietic recovery after myelosuppression, underscoring the unique pharmacological profile of 3AC in this context.

hematopoietic recovery myelosuppression bone marrow transplant radioprotection

High‑Impact (3alpha,5alpha)-Cholestan-3-amine Application Scenarios Grounded in Comparative Evidence


Functional Validation of SHIP1 as a Therapeutic Target in Hematologic Malignancies

Use 3AC to establish SHIP1‑dependency in patient‑derived leukemia cells. The compound’s selective killing of SHIP1‑positive lines (verified by IC₅₀ < 12 µM in KG‑1) while sparing SHIP1‑negative K562 and MG63 cells provides a clean pharmacological tool for target‑validation studies, avoiding the confounding off‑target effects of pan‑SHIP1/2 inhibitors [1].

In‑Vivo Expansion of Myeloid‑Derived Suppressor Cells for GVHD and Transplantation Research

Administer 3AC daily i.p. (2.292 µmol/mouse) for 7 days to induce robust expansion of Mac‑1⁺Gr‑1⁺ myeloid immunoregulatory cells (5–11‑fold) and suppress allogeneic T‑cell responses (≥95% reduction). This phenotype is documented exclusively for 3AC and is not reproduced by SHIP2‑selective or pan‑SHIP inhibitors [1][2].

Accelerated Hematopoietic Recovery After Irradiation or Chemotherapy

Employ 3AC in murine models of myelosuppression (e.g., 550 Rad TBI) to shorten the duration of neutropenia, anemia, and thrombocytopenia. The compound’s unique ability to promote multi‑lineage blood cell recovery distinguishes it from other SHIP‑modulating agents and supports its use in radioprotection and bone‑marrow transplantation studies [1].

Dissection of SHIP1‑ vs. SHIP2‑Specific Roles in PI3K/AKT Signaling

Utilize 3AC alongside a SHIP2‑selective inhibitor (e.g., AS1938909) as orthogonal chemical probes to deconvolve the distinct contributions of SHIP1 and SHIP2 to PI(3,4,5)P₃ metabolism. The >100‑fold selectivity window of 3AC for SHIP1 over SHIP2 and PTEN makes it the gold‑standard reagent for experiments requiring unambiguous paralog assignment .

Quote Request

Request a Quote for (3alpha,5alpha)-Cholestan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.